15(R)-Prostaglandin F2alpha is classified as an eicosanoid, a subgroup of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes. It is a specific isomer of prostaglandin F2alpha, which has various physiological effects mediated by its interaction with specific receptors in target tissues.
The synthesis of 15(R)-Prostaglandin F2alpha can be achieved through several methods. A notable approach involves the use of a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction. This method allows for the formation of cyclopentyl intermediates with high stereoselectivity. The synthesis pathway typically includes:
Other methods include enzymatic synthesis using aldose reductases from mammalian tissues, which catalyze the reduction reactions necessary for producing prostaglandins from their precursors .
The molecular structure of 15(R)-Prostaglandin F2alpha features a cyclopentane ring with multiple functional groups that contribute to its biological activity. Key structural characteristics include:
15(R)-Prostaglandin F2alpha participates in various biochemical reactions:
The mechanism of action for 15(R)-Prostaglandin F2alpha involves its interaction with specific G-protein-coupled receptors (GPCRs), particularly the FP receptor subtype. Key aspects include:
The physical and chemical properties of 15(R)-Prostaglandin F2alpha are significant for its biological activity:
15(R)-Prostaglandin F2alpha has several scientific applications:
15(R)-Prostaglandin F2α (15(R)-PGF2α; CAS 37658-84-7) is the C-15 epimer of the endogenous autacoid PGF2α. Its molecular formula is C₂₀H₃₄O₅, with a molecular weight of 354.48 g/mol [2] [5]. The R configuration at C-15 reverses the spatial orientation of the hydroxyl group compared to the natural 15(S)-epimer. This inversion critically reduces biological potency: 15(R)-PGF2α exhibits only 25% of the uterine contractile activity of native PGF2α in antifertility studies [2] [7]. The diminished efficacy stems from steric incompatibility with the FP receptor’s ligand-binding pocket, where Gln297 forms a hydrogen bond with the 15(S)-hydroxyl group [3].
Table 1: Comparative Properties of 15(R)- and 15(S)-PGF2α Epimers
Property | 15(S)-PGF2α | 15(R)-PGF2α |
---|---|---|
C-15 Configuration | S | R |
FP Receptor Binding | High affinity | 4-fold lower |
Uterine Contractility | 100% (Reference) | 25% |
CAS Number | 551-11-1 | 37658-84-7 |
Beyond C-15 epimerization, prostaglandin F2α derivatives exhibit structural diversity through modifications at other positions:
Table 2: Key Positional Isomers of PGF2α
Derivative | Modification | Functional Consequence |
---|---|---|
8-iso-15(R)-PGF2α | Trans C-8/C-12 bond | Alters receptor specificity vs. native PGF2α |
15-Keto-PGF2α | Oxidized C-15 | Reduced biological activity |
Carboprost | 15-methyl group | Resistance to 15-hydroxydehydrogenase |
The L-shaped conformation of PGF2α analogs is conserved across prostaglandin receptors, with three sub-pockets accommodating the α-chain, ω-chain, and F-ring [3]. For 15(R)-PGF2α, the inverted C-15 hydroxyl disrupts hydrogen bonding with Gln297 in the FP receptor’s ω-chain pocket. Molecular dynamics simulations reveal this destabilizes:
Table 3: Hydrogen Bonding Interactions of PGF2α Epimers with FP Receptor
Residue (Ballesteros-Weinstein #) | 15(S)-PGF2α Interaction | 15(R)-PGF2α Interaction |
---|---|---|
Tyr92 (2.65) | Salt bridge (α-chain) | Preserved |
Arg291 (7.40) | Salt bridge (α-chain) | Preserved |
Gln297 (7.46) | H-bond (15-OH) | Disrupted |
Ser33 (1.39) | H-bond (9-OH) | Preserved |
Cryo-EM structures of the FP receptor (resolution: 2.7–3.2 Å) reveal why 15(R)-PGF2α exhibits reduced selectivity:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7